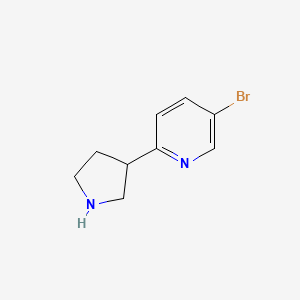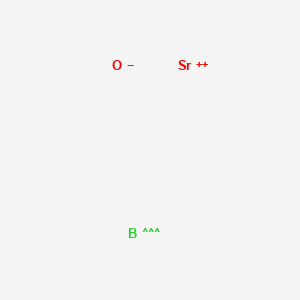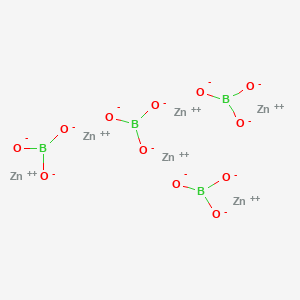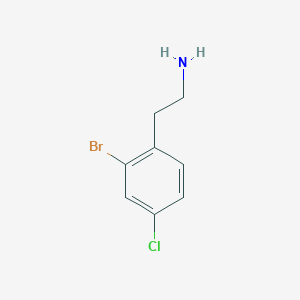
Lutetium antimonide
Descripción general
Descripción
Lutetium antimonide is a crystalline solid compound composed of lutetium and antimony. It is primarily used as a semiconductor and in photo-optic applications. The compound is known for its unique lattice structures, which make it valuable in cutting-edge semiconductor materials .
Aplicaciones Científicas De Investigación
Lutetium antimonide has a wide range of applications in scientific research:
Chemistry: Used in the study of semiconductor materials and their properties.
Medicine: Research is ongoing into its use in targeted radiotherapy, particularly with lutetium-177 labeled compounds for cancer treatment
Industry: Utilized in the production of high-performance semiconductors and photo-optic devices
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of lutetium-177 is increasing in the field of medicine, particularly in the treatment of various tumor entities . The future of lutetium-based compounds also includes the development of new nuclides and the application of more nuclides in different tumors . The production of lutetium-177 has also begun on an industrial scale for use in targeted cancer therapeutics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lutetium antimonide can be synthesized through the direct reaction of lutetium and antimony at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The general reaction is:
Lu+Sb→LuSb
Industrial Production Methods: In industrial settings, this compound is produced by heating a stoichiometric mixture of lutetium and antimony in a high-temperature furnace. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation when exposed to oxygen at elevated temperatures, forming lutetium oxide and antimony oxide.
Reduction: The compound can be reduced back to its elemental forms using strong reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where antimony is replaced by other elements or compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halogens or other reactive elements under controlled conditions.
Major Products Formed:
Oxidation: Lutetium oxide (Lu₂O₃) and antimony oxide (Sb₂O₃).
Reduction: Elemental lutetium and antimony.
Substitution: Compounds where antimony is replaced by other elements.
Comparación Con Compuestos Similares
- Yttrium antimonide
- Thulium antimonide
- Erbium antimonide
Comparison: Lutetium antimonide is unique due to its specific lattice structure and the properties imparted by the combination of lutetium and antimony. Compared to other antimonides, this compound offers superior performance in certain semiconductor and photo-optic applications due to its higher stability and efficiency .
Propiedades
IUPAC Name |
antimony;lutetium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Lu.Sb/q+3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXRPUSEGQCVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Lu+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LuSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.727 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-10-9 | |
| Record name | Antimony, compd. with lutetium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with lutetium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with lutetium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)
![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)








